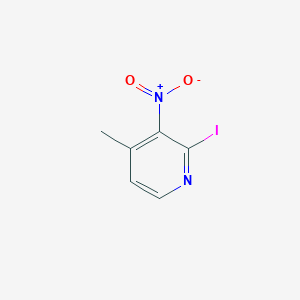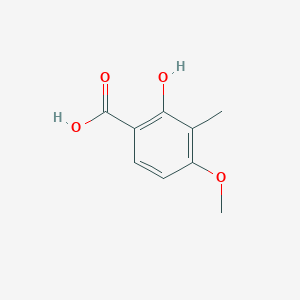![molecular formula C10H19NO6S B3215579 2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid CAS No. 1163303-84-1](/img/structure/B3215579.png)
2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid
Übersicht
Beschreibung
“2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid” is a chemical compound. The tert-butyloxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 281.33 . The IUPAC name is (2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfonyl)butanoic acid . The InChI code is 1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Wissenschaftliche Forschungsanwendungen
One-Pot Synthesis Applications
Methanesulfonic acid, a related compound, is used as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles, showcasing the compound's relevance in facilitating complex chemical reactions for creating heterocyclic compounds, which are prevalent in many drug molecules and organic materials (Kumar et al., 2008).
Synthesis of Protected Amino Acid Derivatives
The compound serves as a precursor in the synthesis of protected amino acid derivatives, illustrating its role in the preparation of non-proteinogenic amino acids and their derivatives. Such derivatives are crucial for peptide synthesis and pharmaceutical research, allowing for the creation of diverse bioactive molecules (Temperini et al., 2020).
Fluorescent Amino Acid Derivatives
The compound has been utilized in the synthesis of new, highly fluorescent amino acid derivatives. These derivatives are valuable in peptide studies for analyzing peptide conformations, serving as sensitive analytical probes useful in biochemical and medicinal research (Szymańska et al., 2003).
Development of New Synthetic Methods
Research on the compound has led to the development of new synthetic methods and strategies for protecting sulfonic acids, which are essential in the synthesis of taurine derivatives and other sulfonate-containing compounds. These methods have broad applications in synthesizing molecules for pharmaceuticals and material science, demonstrating the compound's versatility in organic synthesis (Seeberger et al., 2007).
Chiral Amine Synthesis
The compound is integral in the asymmetric synthesis of amines, showcasing its utility in creating enantioenriched amine structures from simple starting materials. This process is vital for the production of chiral drugs and other bioactive molecules, further emphasizing the compound's significance in the pharmaceutical industry (Ellman et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that tert-butoxycarbonyl-protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation or modification.
Mode of Action
It is known that tert-butoxycarbonyl-protected amino acids can be used in peptide synthesis . The protection of the amino group by the tert-butoxycarbonyl group allows for selective reactions to occur without unwanted side reactions . Once the desired reactions have taken place, the protecting group can be removed to reveal the original amino group .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGDRHNBSOQFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




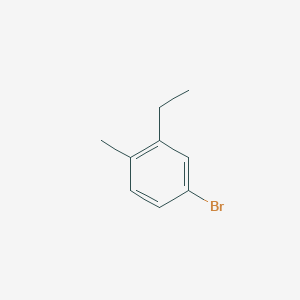
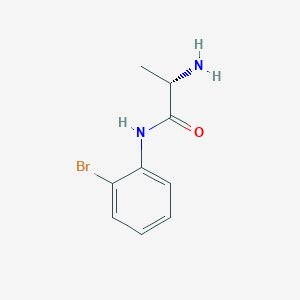
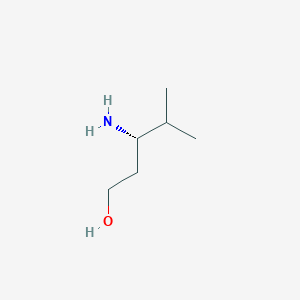
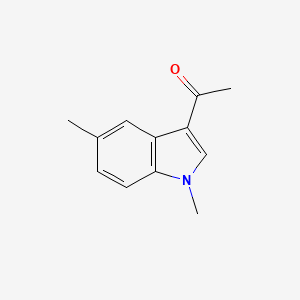
![[3-(1,1-Difluoroethyl)phenyl]boronicacid](/img/structure/B3215517.png)
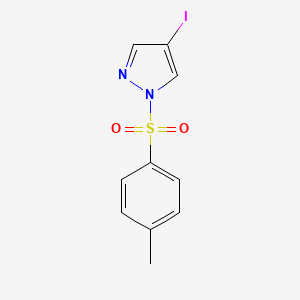
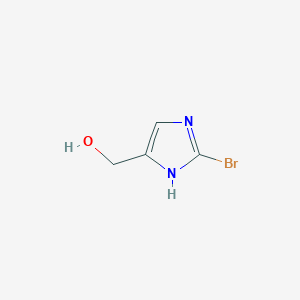
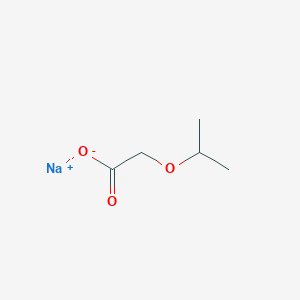
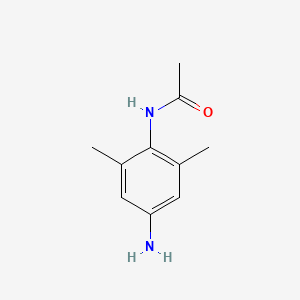
![Benzeneethanol, 4-[bis(phenylmethyl)amino]-](/img/structure/B3215558.png)

